Methyl 5-methyl-2-nitro-3-oxohexanoate

Description

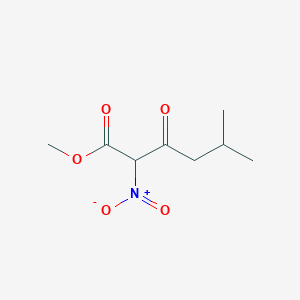

Methyl 5-methyl-2-nitro-3-oxohexanoate (CAS: Not explicitly listed in the evidence; referred to as "C65" in synthesis protocols) is a nitro-substituted β-keto ester with the molecular formula C₈H₁₁NO₅ (inferred from nomenclature). Its structure features:

- A methyl ester group at the terminal position.

- A nitro group (-NO₂) at the C2 position, which confers strong electron-withdrawing properties.

- A ketone at the C3 position, making it a β-keto ester.

- A methyl branch at the C5 position.

This compound is synthesized via nitrosation of methyl 5-methyl-3-oxohexanoate using sodium nitrite in glacial acetic acid, followed by hydrolysis . Its structural complexity and reactivity make it valuable in organic synthesis, particularly in constructing nitro-containing intermediates for pharmaceuticals or agrochemicals.

Properties

CAS No. |

1184917-62-1 |

|---|---|

Molecular Formula |

C8H13NO5 |

Molecular Weight |

203.19 g/mol |

IUPAC Name |

methyl 5-methyl-2-nitro-3-oxohexanoate |

InChI |

InChI=1S/C8H13NO5/c1-5(2)4-6(10)7(9(12)13)8(11)14-3/h5,7H,4H2,1-3H3 |

InChI Key |

NNLOJBAMRVJMPI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(=O)C(C(=O)OC)[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share structural similarities with methyl 5-methyl-2-nitro-3-oxohexanoate, differing in substituents or ester groups:

Key Observations :

- Electron-withdrawing groups (e.g., -NO₂ in this compound) increase electrophilicity at the β-keto position, facilitating nucleophilic attacks .

- Alkyl branches (e.g., isopropyl in ethyl 5-methyl-2-isopropyl-3-oxohexanoate) improve solubility in nonpolar solvents but reduce crystallinity .

- Aromatic substitutions (e.g., 3-nitrophenyl in Methyl 2-acetyl-3-(3-nitrophenyl)-5-oxohexanoate) introduce steric hindrance and π-π interactions, altering reactivity profiles .

Physicochemical Properties (Inferred from Evidence)

- Polarity: Nitro and ketone groups increase polarity compared to purely aliphatic esters (e.g., ethyl 5-methyl-2-isopropyl-3-oxohexanoate) .

- Volatility : Likely lower than methyl esters of simpler carboxylic acids (e.g., methyl salicylate, Table 3 in ), due to its larger molecular weight.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.